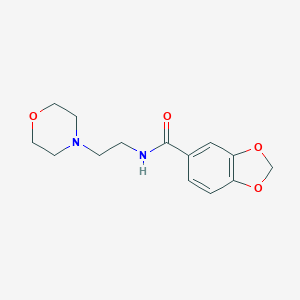![molecular formula C13H14BrNO4 B270798 Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)
Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate, also known as MBSPN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MBSPN belongs to the spirocyclic class of compounds and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate is not fully understood. However, studies have shown that the compound exerts its antitumor activity by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby reducing inflammation. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activity. The compound has also been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate in lab experiments include its high yield, low cost, and potent biological activity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it challenging to administer in vivo. Additionally, the toxicity of this compound has not been fully evaluated, making it important to exercise caution when handling the compound.
Zukünftige Richtungen
For Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate research include exploring its potential use in the treatment of other diseases, elucidating its mechanism of action, evaluating its toxicity in vivo, and developing more efficient synthesis methods and derivatives with improved solubility and potency.
Synthesemethoden
The synthesis of Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate involves the reaction of spirocyclic alcohol with methyl isocyanate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps. The yield of this compound obtained from this method is high, making it a cost-effective approach for the production of this compound.
Wissenschaftliche Forschungsanwendungen
The unique structure of Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate makes it a promising candidate for drug development. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C13H14BrNO4 |
|---|---|
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
methyl N-(1'-bromospiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-yl)carbamate |
InChI |
InChI=1S/C13H14BrNO4/c1-17-10(16)15-11-4-7-5(11)9-6(11)8(4)12(7,14)13(9)18-2-3-19-13/h4-9H,2-3H2,1H3,(H,15,16) |
InChI-Schlüssel |
RJDZTIBRYRBIFU-UHFFFAOYSA-N |
SMILES |
COC(=O)NC12C3C4C1C5C2C3C4(C56OCCO6)Br |
Kanonische SMILES |
COC(=O)NC12C3C4C1C5C2C3C4(C56OCCO6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



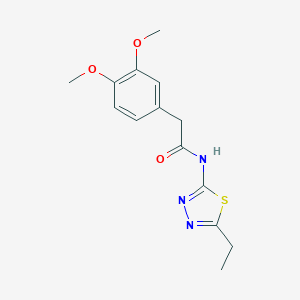
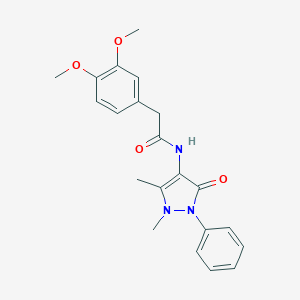


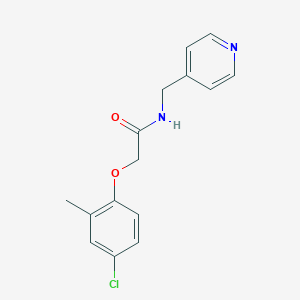
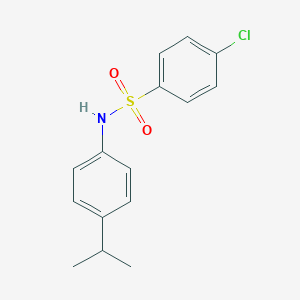
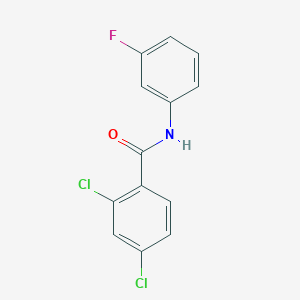

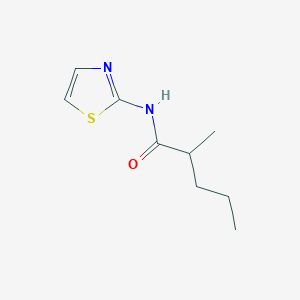
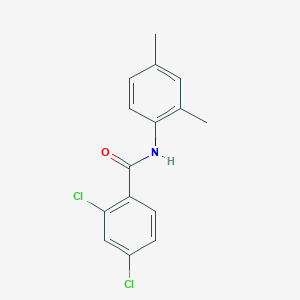
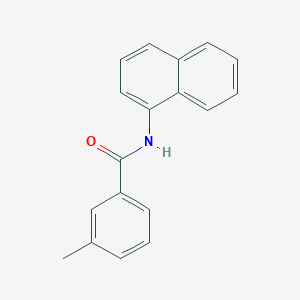

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
